molecular formula C13H16Cl2N2O B10962715 2-(2,4-Dichlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone

2-(2,4-Dichlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B10962715
M. Wt: 287.18 g/mol
InChI Key: NAWMNBRRSJFUEM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 4-methylpiperazine.

    Reaction: The 2,4-dichlorobenzoyl chloride is reacted with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.

    Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-Dichlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding affinities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The dichlorophenyl group can engage in hydrophobic interactions, while the piperazine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1-(4-methylpiperazin-1-yl)propanone
  • 2-(2,4-Dichlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone
  • 2-(2,4-Dichlorophenyl)-1-(4-methylpiperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(2,4-Dichlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the methylpiperazine group. This structural configuration can influence its reactivity and interaction with biological targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C13H16Cl2N2O/c1-16-4-6-17(7-5-16)13(18)8-10-2-3-11(14)9-12(10)15/h2-3,9H,4-8H2,1H3

InChI Key

NAWMNBRRSJFUEM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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